(3-Chloro-4-propoxyphenyl)(methyl)sulfane
Description
(3-Chloro-4-propoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a chlorine atom at the 3-position, a propoxy group at the 4-position, and a methylsulfanyl (-S-CH₃) group.
Properties
IUPAC Name |
2-chloro-4-methylsulfanyl-1-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOS/c1-3-6-12-10-5-4-8(13-2)7-9(10)11/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIUPWFQGWEHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-propoxyphenyl)(methyl)sulfane typically involves the reaction of 3-chloro-4-propoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation, crystallization, or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that organosulfur compounds like (3-Chloro-4-propoxyphenyl)(methyl)sulfane exhibit promising anticancer properties. Case studies have demonstrated that modifications in the phenyl ring can enhance the compound's efficacy against specific cancer cell lines. For instance, analogs of similar structures have shown selective activity against colon cancer cells, with some compounds achieving IC50 values below 5 nM, indicating potent antiproliferative effects .
| Compound | IC50 (nM) | Target Cancer Cell Line |
|---|---|---|
| Analog A | 3.2 | DLD-1 (Colon Cancer) |
| Analog B | 4.8 | HCT116 |
| This compound | TBD | TBD |
Herbicidal Properties
Compounds similar to this compound have been explored for their herbicidal properties. The structure allows for selective inhibition of weed species while minimizing damage to crops. Research has indicated that such compounds can disrupt the metabolic pathways in target plants, leading to effective weed control .
| Herbicide Type | Target Weeds | Efficacy |
|---|---|---|
| Sulfonylureas | Broadleaf Weeds | High |
| Triazines | Grassy Weeds | Moderate |
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of functional materials, including polymers and coatings. Its organosulfur moiety provides reactive sites that can be utilized in polymerization reactions, enhancing the properties of the resulting materials .
| Material Type | Application Area | Properties Enhanced |
|---|---|---|
| Polymers | Coatings | Durability, Chemical Resistance |
| Composites | Structural Materials | Strength, Lightweight |
Toxicological Studies
Given its potential applications, understanding the environmental impact of this compound is crucial. Toxicological assessments are ongoing to evaluate its biodegradability and potential accumulation in ecosystems. Current evaluations suggest that while certain organosulfur compounds show low toxicity levels, comprehensive studies are required to confirm safety profiles .
Mechanism of Action
The mechanism of action of (3-Chloro-4-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may exert its effects through the formation of reactive intermediates or by modulating the activity of target proteins. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to the aryl methylsulfane family, where substituents on the phenyl ring significantly influence reactivity, solubility, and biological interactions. Key analogs include:
a) (3-Chloro-4-methylphenyl)(methyl)sulfane
- Molecular Formula : C₈H₉ClS
- Molecular Weight : 172.68 g/mol
- Substituents : Chlorine (3-position), methyl (4-position) .
- Key Differences : The methyl group at the 4-position reduces steric bulk compared to the propoxy group in the target compound. This likely enhances lipophilicity but decreases hydrogen-bonding capacity.
b) 4-Chlorophenylmethylsulfane
c) 4-Methoxyphenylmethylsulfane
- Molecular Formula : C₈H₁₀OS
- Molecular Weight : 154.23 g/mol
- Substituents : Methoxy (4-position) .
- Key Differences : The methoxy group is electron-donating, which may enhance resonance stabilization of the sulfane sulfur moiety compared to the electron-withdrawing propoxy group.
d) 4-Nitrophenylmethylsulfane
Physicochemical and Reactivity Trends
| Compound | Substituent (Position) | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|
| (3-Chloro-4-propoxyphenyl)(methyl)sulfane | Cl (3), OPr (4) | ~200 (estimated) | High lipophilicity; moderate H-bonding |
| (3-Chloro-4-methylphenyl)(methyl)sulfane | Cl (3), Me (4) | 172.68 | Enhanced steric accessibility |
| 4-Chlorophenylmethylsulfane | Cl (4) | 158.64 | Electron-withdrawing effects dominate |
| 4-Methoxyphenylmethylsulfane | OMe (4) | 154.23 | Electron-donating effects stabilize S-S bonds |
- Sulfane Sulfur Reactivity : Sulfane sulfur (S⁰ or S⁻¹ oxidation state) in these compounds can transfer sulfur atoms to nucleophiles like cyanide or thiols, forming persulfides (-SSH) . The propoxy group’s electron-donating nature may slow this transfer compared to nitro or chloro analogs.
- Biological Implications : Sulfane sulfur compounds are implicated in mitochondrial bioenergetics and antioxidant defense . The propoxy group’s bulk may hinder membrane permeability compared to smaller substituents like methyl or methoxy.
Biological Activity
(3-Chloro-4-propoxyphenyl)(methyl)sulfane is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.
This compound can be characterized by its molecular formula . The presence of a chloro group and a propoxy group contributes to its unique chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting potential as an anticancer agent. This effect is likely mediated through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may bind to active sites of enzymes, altering their function and leading to downstream effects on cellular metabolism.
- Receptor Modulation : It may act as a modulator for certain receptors involved in signal transduction pathways, influencing cellular responses.
Data Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against infections caused by these pathogens.
- Cancer Cell Line Study : In another investigation, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM, indicating promising antiproliferative activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
